molecular formula C14H13ClN2S B12044857 N-[(E)-(4-chlorophenyl)methylidene]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

N-[(E)-(4-chlorophenyl)methylidene]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Cat. No.: B12044857
M. Wt: 276.8 g/mol
InChI Key: GUFUIKVCVBRCGU-CXUHLZMHSA-N
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Description

N-[(E)-(4-chlorophenyl)methylidene]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-chlorophenyl)methylidene]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine typically involves the condensation reaction between 4-chlorobenzaldehyde and 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-chlorophenyl)methylidene]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of the corresponding amine and aldehyde.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(E)-(4-chlorophenyl)methylidene]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-(4-chlorophenyl)methylidene]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, its structural features allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(4-chlorophenyl)methylidene]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is unique due to its specific combination of a chlorophenyl group and a benzothiazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H13ClN2S

Molecular Weight

276.8 g/mol

IUPAC Name

(E)-1-(4-chlorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanimine

InChI

InChI=1S/C14H13ClN2S/c15-11-7-5-10(6-8-11)9-16-14-17-12-3-1-2-4-13(12)18-14/h5-9H,1-4H2/b16-9+

InChI Key

GUFUIKVCVBRCGU-CXUHLZMHSA-N

Isomeric SMILES

C1CCC2=C(C1)N=C(S2)/N=C/C3=CC=C(C=C3)Cl

Canonical SMILES

C1CCC2=C(C1)N=C(S2)N=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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